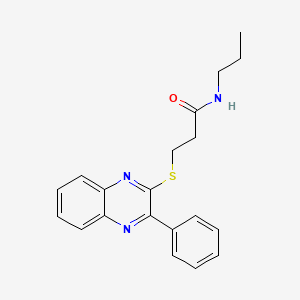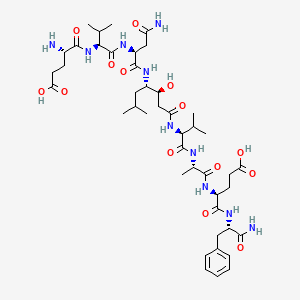
Bhimanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bhimanone is a novel quinone antibiotic isolated from a terrestrial Streptomycete.
Vorbereitungsmethoden
Bhimanone is typically isolated from the ethyl acetate extract of a terrestrial Streptomycete isolate. The isolation process involves several steps, including extraction, purification, and structural elucidation. The compound is obtained through a series of chromatographic techniques, such as flash column chromatography, preparative thin-layer chromatography (PTLC), high-performance liquid chromatography (HPLC), and size exclusion chromatography on Sephadex LH-20 .
Analyse Chemischer Reaktionen
Bhimanone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinone derivatives, while reduction can yield hydroquinone derivatives .
Wissenschaftliche Forschungsanwendungen
Bhimanone has been studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying quinone antibiotics and their mechanisms of action. In biology, this compound has shown antibacterial activity against various bacterial strains, making it a potential candidate for developing new antibiotics. In medicine, it has been investigated for its cytotoxic activity against cancer cell lines, suggesting its potential use in cancer therapy. In industry, this compound can be used as a precursor for synthesizing other bioactive compounds .
Wirkmechanismus
The mechanism of action of Bhimanone involves its interaction with molecular targets and pathways in bacterial cells. This compound exerts its effects by inhibiting the activity of key enzymes involved in bacterial cell wall synthesis and DNA replication. This leads to the disruption of bacterial cell growth and division, ultimately resulting in cell death. The specific molecular targets and pathways involved in this compound’s mechanism of action are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Bhimanone is unique compared to other similar compounds due to its distinct tetralone structure and biological activity. Similar compounds include Bhimamycin A-E, which are also quinone antibiotics isolated from the same Streptomycete strain. Bhimamycin A-E have similar antibacterial activity but differ in their chemical structures and specific biological effects. Other related compounds include chrysophanol, aloesaponarin II, and 3,8-dihydroxy-1-methylanthraquinone-2-carboxylic acid, which are known microbial products with varying degrees of antibacterial and cytotoxic activity .
Eigenschaften
Molekularformel |
C13H14O4 |
|---|---|
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
(2S,4S)-4,5-dihydroxy-2-(2-oxopropyl)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C13H14O4/c1-7(14)5-8-6-11(16)12-9(13(8)17)3-2-4-10(12)15/h2-4,8,11,15-16H,5-6H2,1H3/t8-,11+/m1/s1 |
InChI-Schlüssel |
YGZHVOWQEXZCOB-KCJUWKMLSA-N |
Isomerische SMILES |
CC(=O)C[C@@H]1C[C@@H](C2=C(C1=O)C=CC=C2O)O |
Kanonische SMILES |
CC(=O)CC1CC(C2=C(C1=O)C=CC=C2O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





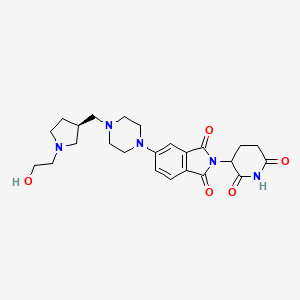
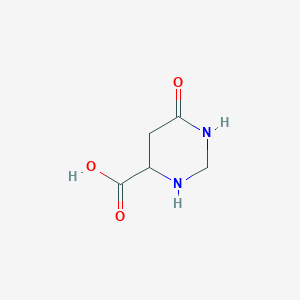
![3-[(2S,5S,8S,11S,14S,17S,20S,24E,32R)-32-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-20-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]-14-(3-amino-3-oxopropyl)-17-(cyclobutylmethyl)-5-[(4-hydroxyphenyl)methyl]-8-(1H-indol-3-ylmethyl)-11,20,32-trimethyl-3,6,9,12,15,18,33-heptaoxo-1,4,7,10,13,16,19-heptazacyclotritriacont-24-en-2-yl]propanoic acid](/img/structure/B12366428.png)
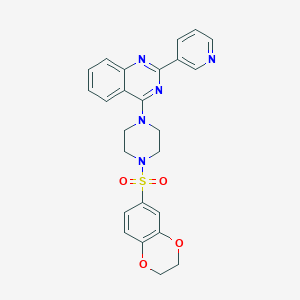
![(E)-N-[[(6aR,9S,10aR)-4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinolin-9-yl]methyl]-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B12366436.png)
![2-Deuterio-6-[difluoro-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline](/img/structure/B12366438.png)
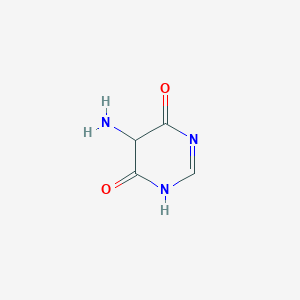
![(1R,2S,5S)-N-[(2S)-4-(3,3-dimethylazetidin-1-yl)-3,4-dioxo-1-[(3S)-2-oxopiperidin-3-yl]butan-2-yl]-3-[(2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B12366467.png)
